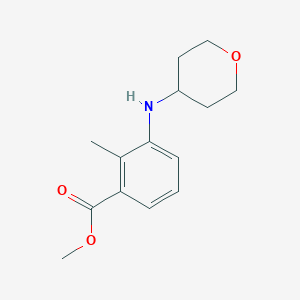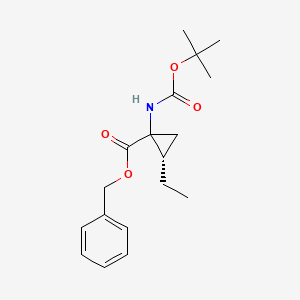
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is a chemical compound with the molecular formula C10H8ClFO and a molecular weight of 198.62 g/mol It is characterized by the presence of a chloro group, a fluorophenyl group, and a methacrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde typically involves the reaction of 4-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the methacrylaldehyde moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-3-(4-fluorophenyl)methacrylic acid.
Reduction: 3-Chloro-3-(4-fluorophenyl)methacryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Chloro-3-(4-fluorophenyl)methacrylaldehyde involves its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chloro and fluorophenyl groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-3-(4-chlorophenyl)methacrylaldehyde
- 3-Chloro-3-(4-bromophenyl)methacrylaldehyde
- 3-Chloro-3-(4-methylphenyl)methacrylaldehyde
Uniqueness
3-Chloro-3-(4-fluorophenyl)methacrylaldehyde is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interactions with other molecules. The presence of both chloro and fluorophenyl groups makes it a versatile intermediate for various chemical transformations .
Propriétés
Numéro CAS |
83783-51-1 |
|---|---|
Formule moléculaire |
C10H8ClFO |
Poids moléculaire |
198.62 g/mol |
Nom IUPAC |
(Z)-3-chloro-3-(4-fluorophenyl)-2-methylprop-2-enal |
InChI |
InChI=1S/C10H8ClFO/c1-7(6-13)10(11)8-2-4-9(12)5-3-8/h2-6H,1H3/b10-7- |
Clé InChI |
HMNBSALOXVFVGK-YFHOEESVSA-N |
SMILES isomérique |
C/C(=C(\C1=CC=C(C=C1)F)/Cl)/C=O |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


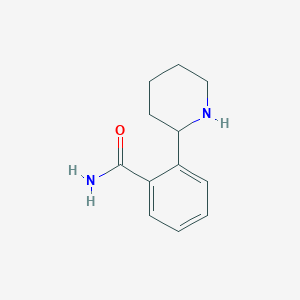
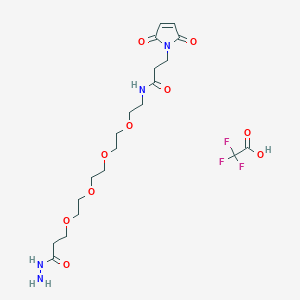
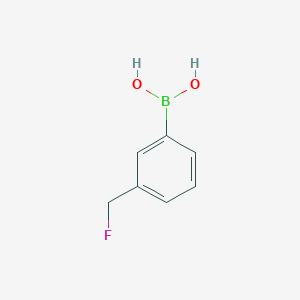


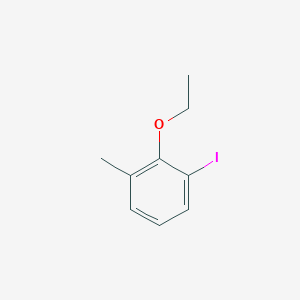
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
